In-Depth Technical Guide: 3-(Methoxycarbonyl)-5-nitrobenzoic acid
In-Depth Technical Guide: 3-(Methoxycarbonyl)-5-nitrobenzoic acid
CAS Number: 1955-46-0
Authored for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-(Methoxycarbonyl)-5-nitrobenzoic acid, a key intermediate in organic synthesis and pharmaceutical development. The document details its physicochemical properties, synthesis protocols, and significant applications, with a focus on its role in the production of therapeutic agents.
Chemical Identity and Properties
3-(Methoxycarbonyl)-5-nitrobenzoic acid, also known as monomethyl 5-nitroisophthalate, is an aromatic carboxylic acid derivative.[1][2] Its structure, featuring both a carboxylic acid and a methyl ester group attached to a nitro-substituted benzene ring, makes it a versatile building block in medicinal chemistry.[3]
Quantitative Physicochemical Data
The following table summarizes the key physical and chemical properties of 3-(Methoxycarbonyl)-5-nitrobenzoic acid. Due to the limited availability of experimentally determined data for certain properties, estimated values and data for structurally similar compounds are provided for reference and are clearly indicated.
| Property | Value | Data Type | Source |
| CAS Number | 1955-46-0 | Experimental | [1] |
| Molecular Formula | C₉H₇NO₆ | --- | [1][3] |
| Molecular Weight | 225.15 g/mol | Calculated | [2][3] |
| IUPAC Name | 3-methoxycarbonyl-5-nitrobenzoic acid | --- | |
| Melting Point | 180-185 °C | Experimental | [1][4][5] |
| Boiling Point | 366.65 °C | Rough Estimate | [4] |
| Density | 1.5322 g/cm³ | Rough Estimate | [4] |
| pKa | 3.11 ± 0.10 | Predicted | [4] |
| Water Solubility | Insoluble | Experimental | [4] |
| LogP | 1.65 (at 25 °C) | Experimental | [4] |
Note: The pKa of the related compound 3-nitrobenzoic acid is ~3.47, suggesting the nitro group's electron-withdrawing nature increases acidity compared to benzoic acid (pKa ~4.20).
Safety and Handling Information
This compound should be handled with appropriate personal protective equipment in a well-ventilated area.
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed. |
| Skin Irritation | H315: Causes skin irritation. |
| Eye Irritation | H319: Causes serious eye irritation. |
| STOT - Single Exposure | H335: May cause respiratory irritation. |
(Source: Oakwood Chemical[5])
Experimental Protocols: Synthesis
3-(Methoxycarbonyl)-5-nitrobenzoic acid can be synthesized through several routes. A common and well-documented laboratory-scale method is the selective hydrolysis of dimethyl 5-nitroisophthalate.
Synthesis via Hydrolysis of Dimethyl 5-nitroisophthalate
This protocol involves the mono-saponification of the diester starting material.
Materials:
-
Dimethyl 5-nitroisophthalate
-
Methanol
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
-
Four-necked flask, stirrer, condenser, thermometer
-
TLC plates and developing solvent (e.g., petroleum ether:CH₂Cl₂ = 5:1)
Procedure:
-
Dissolution: To a 250 mL four-necked flask equipped with a stirrer, condenser, and thermometer, add 2.5 g of dimethyl 5-nitroisophthalate and 38.5 mL of methanol. Heat and stir the mixture until the solid is completely dissolved.
-
Hydrolysis: Prepare a solution of 0.42 g of sodium hydroxide in 5 g of water. Add this NaOH solution dropwise to the methanol solution over 20 minutes.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2 hours.
-
Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC). The disappearance of the starting material spot indicates the reaction is nearing completion.
-
Work-up: After the reaction is complete, distill off the methanol. Add 26 mL of water to the residue and filter the solution while hot.
-
Acidification: Cool the filtrate and acidify to a pH of 1 using concentrated hydrochloric acid. This will precipitate the product.
-
Isolation: Cool the mixture, collect the crystals by filtration, and wash the filter cake with water.
-
Drying: Dry the collected solid to yield 5-nitroisophthalic acid monomethyl ester (3-(Methoxycarbonyl)-5-nitrobenzoic acid). The reported yield for this procedure is approximately 75%.
Below is a diagram illustrating the workflow for this synthesis.
Application in Drug Development: Synthesis of Iopamidol
3-(Methoxycarbonyl)-5-nitrobenzoic acid and its parent compound, 5-nitroisophthalic acid, are crucial starting materials for the synthesis of non-ionic X-ray contrast agents, such as Iopamidol.[6][7] The synthesis is a multi-step process that builds upon the core benzene-1,3-dicarboxylate structure.
General Synthetic Pathway to Iopamidol
The synthesis of Iopamidol from 5-nitroisophthalic acid is a multi-stage process that highlights the utility of its esterified derivatives. The monomethyl ester, 3-(methoxycarbonyl)-5-nitrobenzoic acid, or the corresponding diester, is a key intermediate in this pathway.
Experimental Workflow:
-
Esterification: 5-Nitroisophthalic acid is first converted to its diester derivative (e.g., dimethyl or dibutyl 5-nitroisophthalate) by reacting it with the corresponding alcohol (e.g., methanol or butanol) in the presence of an acid catalyst.[7][8] This step protects the carboxylic acid groups.
-
Reduction of Nitro Group: The nitro group of the diester is reduced to a primary amine (5-amino-isophthalate diester). This is typically achieved through catalytic hydrogenation (e.g., using Pd/C catalyst).[7][8]
-
Amidation: The ester groups are then reacted with an aminodiol, such as 2-amino-1,3-propanediol (serinol), to form the corresponding diamide, 5-amino-N,N'-bis(1,3-dihydroxy-2-propyl)isophthalamide.[7]
-
Iodination: The aromatic ring, now activated by the 5-amino group, is tri-iodinated at the 2, 4, and 6 positions.[6][7] This is a critical step for conferring the radiopaque property to the molecule.
-
N-Acylation: The 5-amino group is acylated with a chiral side chain, typically using (S)-2-(acetyloxy)propanoyl chloride. This step introduces the final functional group required for the Iopamidol structure.[6][9]
-
Hydrolysis/Deprotection: Finally, any protecting groups (like the acetyl group on the side chain) are removed via hydrolysis to yield the final Iopamidol drug substance.[9]
The following diagram outlines this complex synthetic pathway.
Role in Drug Design and Discovery
While 3-(Methoxycarbonyl)-5-nitrobenzoic acid does not directly participate in cellular signaling pathways, its structural features are critical for the synthesis of molecules that do. The nitro and carboxylic acid/ester groups provide reactive handles for chemical modification, allowing for its incorporation into larger, more complex molecules designed to interact with biological targets.
For instance, in the development of angiotensin II receptor antagonists, the specific placement of electron-withdrawing groups on the aromatic core of a drug molecule is crucial for its electrostatic complementarity with the receptor's binding pocket. Intermediates like 3-(methoxycarbonyl)-5-nitrobenzoic acid provide a pre-functionalized scaffold that contributes to these essential electronic properties in the final drug.
The diagram below illustrates the hierarchical relationship from a chemical intermediate to a biological effect.
References
- 1. CAS # 1955-46-0, Methyl 5-nitroisophthalate, 5-Nitroisophthalic acid monomethyl ester, mono-Methyl 5-nitroisophthalate - chemBlink [chemblink.com]
- 2. 5-nitro-isophthalic acid monomethyl ester | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. scbt.com [scbt.com]
- 4. Methyl 5-nitroisophthalate | 1955-46-0 [chemicalbook.com]
- 5. 3-(Methoxycarbonyl)-5-nitrobenzoic acid [oakwoodchemical.com]
- 6. Iopamidol | C17H22I3N3O8 | CID 65492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. PROCESS FOR THE PREPARATION OF IOPAMIDOL - Patent 3066071 [data.epo.org]
- 9. RU2657238C2 - Process for preparation of iopamidol - Google Patents [patents.google.com]
